Estrogen Receptor Binding Affinity: Acolbifene Exhibits Highest Known Affinity Among SERMs
Acolbifene demonstrates the highest binding affinity for the estrogen receptor among all known SERMs, surpassing both endogenous estradiol and other clinically relevant antiestrogens. In competitive binding assays using rat uterine cytosol, acolbifene (EM-652) displaced [³H]estradiol with an IC₅₀ of 0.52 nM, compared to 4.13 nM for 17β-estradiol and 3.59 nM for the pure antiestrogen ICI 182780 (fulvestrant), representing a 7- to 8-fold higher affinity [1]. Across multiple studies, the affinity of acolbifene for the estrogen receptor has been consistently reported as 7- to 11-fold higher than that of estradiol, ICI 182780, and hydroxytamoxifen [2].
| Evidence Dimension | Estrogen receptor binding affinity (IC₅₀ for [³H]estradiol displacement) |
|---|---|
| Target Compound Data | IC₅₀ = 0.52 nM |
| Comparator Or Baseline | 17β-estradiol (E2): IC₅₀ = 4.13 nM; ICI 182780 (fulvestrant): IC₅₀ = 3.59 nM |
| Quantified Difference | Acolbifene exhibits 7- to 8-fold higher affinity than E2 and ICI 182780 |
| Conditions | Competitive binding assay using rat uterine cytosol |
Why This Matters
Superior receptor binding affinity may translate to enhanced target engagement at lower doses, a critical consideration for both in vitro mechanistic studies and in vivo efficacy models.
- [1] Labrie F, Labrie C, Bélanger A, et al. EM-652 (SCH57068), a pure SERM having complete antiestrogenic activity in the mammary gland and endometrium. J Steroid Biochem Mol Biol. 2001;79(1-5):213-225. View Source
- [2] Labrie F, Labrie C, Bélanger A, et al. EM-652 (SCH 57068), a third generation SERM acting as pure antiestrogen in the mammary gland and endometrium. J Steroid Biochem Mol Biol. 1999;69(1-6):51-84. View Source
